methyl 5,6,7-trifluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals . The compound is characterized by the presence of three fluorine atoms at the 5, 6, and 7 positions of the indole ring, which can significantly influence its chemical properties and biological activities .
Mechanism of Action
Target of Action
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses . It’s plausible that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound may have diverse molecular and cellular effects.
Preparation Methods
One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, under mild conditions to avoid over-fluorination . Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product .
Chemical Reactions Analysis
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate can be compared with other fluorinated indole derivatives, such as:
Methyl 5-fluoro-1H-indole-2-carboxylate: This compound has a single fluorine atom at the 5 position, which can result in different chemical and biological properties.
Methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate: This compound features a trifluoromethoxy group at the 6 position, which can influence its reactivity and biological activity.
The unique substitution pattern of this compound, with three fluorine atoms, can provide distinct advantages in terms of stability, lipophilicity, and biological activity .
Properties
IUPAC Name |
methyl 5,6,7-trifluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-10(15)6-3-4-2-5(11)7(12)8(13)9(4)14-6/h2-3,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJATCXAATBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C(=C2N1)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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